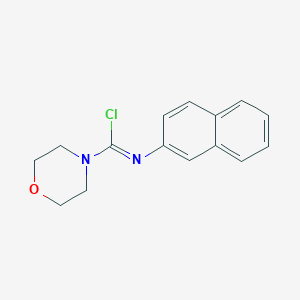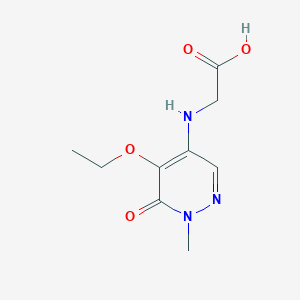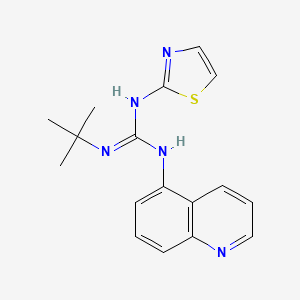
Guanidine, 1-tert-butyl-2-(5-quinolyl)-3-(2-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 1-tert-butyl-2-(5-quinolyl)-3-(2-thiazolyl)- is a complex organic compound that features a guanidine core substituted with tert-butyl, quinolyl, and thiazolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of guanidine with various electrophiles. For this specific compound, a multi-step synthesis might be required:
Formation of the quinolyl intermediate: This could involve the functionalization of quinoline through nitration, reduction, and subsequent substitution reactions.
Thiazolyl group introduction: This might be achieved through the reaction of a thiazole derivative with an appropriate electrophile.
Final assembly: The tert-butyl group can be introduced via alkylation reactions, and the final guanidine structure can be formed through condensation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Guanidine derivatives can undergo oxidation reactions, often leading to the formation of urea derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic substitution reactions are common, particularly at the quinolyl and thiazolyl positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield urea derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As catalysts or intermediates in organic synthesis.
Biology: As probes or inhibitors in biochemical assays.
Medicine: Potential therapeutic agents for diseases such as cancer or infectious diseases.
Industry: Used in the synthesis of polymers, dyes, and other materials.
Wirkmechanismus
The mechanism of action of guanidine derivatives often involves interaction with biological macromolecules such as proteins or nucleic acids. These compounds can act as inhibitors by binding to active sites or allosteric sites, thereby modulating the activity of enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine, 1-tert-butyl-3-(2-thiazolyl)-: Lacks the quinolyl group, which may affect its biological activity.
Guanidine, 1-tert-butyl-2-(5-quinolyl)-: Lacks the thiazolyl group, potentially altering its chemical reactivity.
Guanidine, 1-tert-butyl-3-(2-pyridyl)-: Similar structure but with a pyridyl group instead of quinolyl, which may influence its binding properties.
Uniqueness
The presence of both quinolyl and thiazolyl groups in the compound “Guanidine, 1-tert-butyl-2-(5-quinolyl)-3-(2-thiazolyl)-” may confer unique properties, such as enhanced binding affinity to certain biological targets or distinct reactivity in chemical reactions.
Eigenschaften
CAS-Nummer |
72041-92-0 |
|---|---|
Molekularformel |
C17H19N5S |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2-tert-butyl-1-quinolin-5-yl-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C17H19N5S/c1-17(2,3)22-15(21-16-19-10-11-23-16)20-14-8-4-7-13-12(14)6-5-9-18-13/h4-11H,1-3H3,(H2,19,20,21,22) |
InChI-Schlüssel |
BARGXFHVTDYCNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=C(NC1=CC=CC2=C1C=CC=N2)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


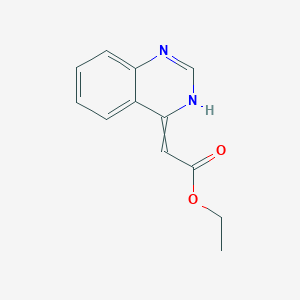
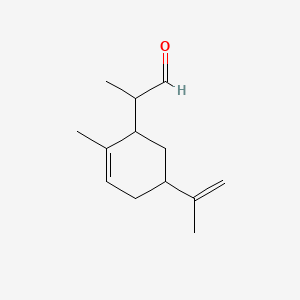
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)
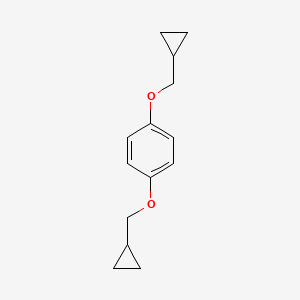
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)
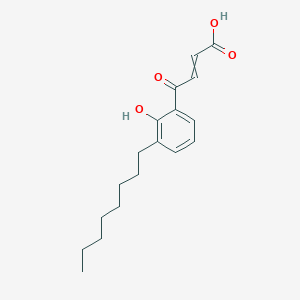
![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)
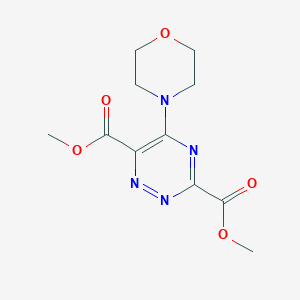
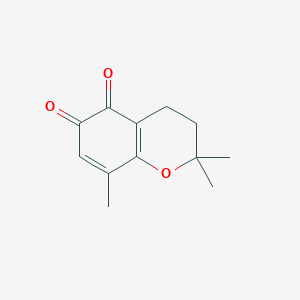
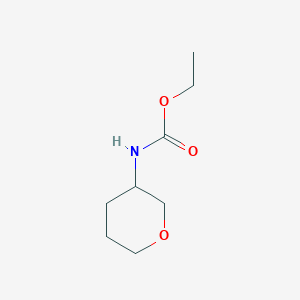
![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)
